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molecular formula C9H11N3O3 B8306232 5-(3-Methoxyazetidin-1-yl)-2-nitropyridine

5-(3-Methoxyazetidin-1-yl)-2-nitropyridine

Cat. No. B8306232
M. Wt: 209.20 g/mol
InChI Key: CVDUNIQZBLKPMM-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a solution of 323a (1.5 g, 7.17 mmol) in methanol (150 mL) was added 10% Pd/C (150 mg). The system was evacuated and then refilled with H2. After stirring at room temperature for 2 h, the mixture was filtered. The filtrate was concentrated under reduced pressure to afford 323b as a yellow oil (1.2 g, 93%), which was used in next step without further purification. MS-ESI: [M+H]+ 180.1
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:6][N:5]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-])=O)=[N:11][CH:12]=2)[CH2:4]1>CO.[Pd]>[CH3:1][O:2][CH:3]1[CH2:6][N:5]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1CN(C1)C=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled with H2
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1CN(C1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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